3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide - 1796951-25-1

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide

Catalog Number: EVT-2853563
CAS Number: 1796951-25-1
Molecular Formula: C19H20N2O2
Molecular Weight: 308.381
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

Compound Description: JC-171 is a hydroxyl sulfonamide analog designed as a novel small-molecule inhibitor for the NLRP3 inflammasome. Studies demonstrated its ability to inhibit LPS/ATP-induced interleukin-1β (IL-1β) release from macrophages in vitro and in vivo. It also delayed the progression and reduced the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of MS, in both prophylactic and therapeutic settings. []

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe)

Compound Description: DS2OMe is a potential PET radioligand for visualizing δ-containing GABAA receptors. It exhibits selectivity for these receptors and demonstrates brain penetration, making it a valuable tool for studying brain diseases associated with α4/6βδ-containing GABAA receptors. [, ]

N-[2-(4-Fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-Fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide

Compound Description: These two compounds, differing by a 4-methoxy group on the benzamide ring, highlight the role of intermolecular interactions in crystal packing. Hirshfeld surface analysis and fingerprint plots revealed subtle variations in packing influenced by the presence or absence of the methoxy group. []

N-Benzyl-2-methoxy-5-propargyloxybenzoamides

Compound Description: This class of compounds exhibits herbicidal activity by interfering with plastoquinone (PQ) biosynthesis, ultimately hindering carotenoid production and leading to a bleaching effect on plant leaves. Structure-activity relationship (SAR) studies revealed that incorporating a propargyloxy group at the 5-position of the benzamide ring and fluorine or methyl at the 3- or 4-position of the N-benzyl ring enhances herbicidal potency. []

N-Benzyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxamide Derivatives

Compound Description: This series of febuxostat-based compounds was synthesized using microwave-assisted methods and evaluated for their antibacterial activity. Compounds with a methoxy substitution on the N-benzyl ring showed promising activity against S. aureus and B. subtilis. Additionally, molecular docking studies revealed their potential as ALK receptor inhibitors. []

N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide

Compound Description: This compound's crystal structure reveals intramolecular hydrogen bonding and π-π interactions contributing to its stability and packing arrangement. The presence of a chromen moiety and benzofuran ring system suggests potential biological activity. []

(R)-N-[5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide (PHA739358, Danusertib)

Compound Description: PHA739358, also known as Danusertib, is an antitumor agent. A novel synthetic route for PHA739358, starting from readily available glycine, has been developed. This method offers a shorter reaction sequence, simpler purification steps, and higher overall yields compared to previous methods. []

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-methylaminothiocarbonylaminosulfonylphenyl)ethyl)-benzamide Sodium Salt

Compound Description: This benzamide derivative exhibits valuable pharmacological properties, particularly in treating ischemic heart diseases. Several crystalline forms of this compound's sodium salt have been identified, each possessing distinct physicochemical properties. These variations in crystalline forms may impact factors like solubility, stability, and bioavailability, which are critical for pharmaceutical development. [, , , ]

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767, a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist, undergoes extensive metabolism in various species. Studies revealed significant species differences in the stereoselective oxidation of its methyl sulfide metabolite (M25), emphasizing the importance of species selection in preclinical drug development. [, ]

3-Cyano-4-imino-9-methoxy-2-methythio-4H-pyrimido[2,1-b]pyrimido[4,5-b]quinoline and 2-Substituted Derivatives

Compound Description: This compound class is synthesized through a multi-step process, starting with the reaction of 2-amino-7-methoxypyrimido[4,5-b]quinoline with bis(methylthio)methylene malononitrile. These derivatives, containing the 3-cyano moiety, may hold potential for various biological activities. []

2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Hemihydrate

Compound Description: The crystal structure of this benzamide derivative reveals a nearly planar conformation due to intramolecular hydrogen bonding. The presence of the thiadiazole ring suggests potential biological activity, as this heterocycle is found in various pharmacologically active compounds. []

N-(3-Chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-2-nitrophenyl)prop-2-enamide

Compound Description: This compound contains a 2-cyano-propenamide moiety connected to a chlorophenyl and a nitro-substituted methoxyphenol ring. The presence of electron-withdrawing groups like nitro and cyano suggests potential biological activity and chemical reactivity. []

N′-[3-Cyano-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide

Compound Description: This compound, with a complex structure incorporating a chromene ring system, a cyano group, and a methoxy substituent, highlights the diversity achievable through synthetic modifications. The presence of the 3-cyano moiety is notable due to its potential impact on the compound's biological activity and chemical reactivity. []

2-Amino-5-cyano-N,3-dimethyl-benzamide

Compound Description: This benzamide derivative features a cyano group at the 5-position and methyl substitutions on the 2-amino and N positions. Its synthesis has been optimized for improved yields, highlighting its potential importance as a building block for more complex molecules or as a lead compound for drug development. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist. It exhibits high affinity for LTD4 receptors and potent activity against LTD4-induced bronchoconstriction in guinea pigs. Its enantioselective synthesis, involving a diastereoselective alkylation step, allows for obtaining the more active R-enantiomer with high purity. []

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)benzamide Derivatives

Compound Description: This class of thiazolidinone-based compounds, featuring a benzamide substituent, demonstrates antimicrobial activity. The presence of electron-donating groups on the phenyl ring generally enhances their potency against both gram-positive and gram-negative bacteria and fungi. This structure-activity relationship suggests the importance of electronic effects in their mechanism of action. []

4-Methoxy-N-{2-[3-(methylamino)heptyl]phenyl}benzamide

Compound Description: This benzamide derivative, structurally related to the antiarrhythmic drug encainide, possesses a long alkyl chain with a methylamino group at the 3-position. Its synthesis and potential antiarrhythmic activity highlight the significance of benzamides in medicinal chemistry, particularly for cardiovascular applications. []

Alibendol (2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide)

Compound Description: Alibendol, a known antispasmodic, chleretic, and cholekinetic agent, has found use in treating various digestive disorders, including biliary insufficiency, dyspepsia, and constipation of hepatic origin. A novel synthetic route for Alibendol, involving the m-CPBA oxidation of o-vanillin, offers a more efficient method for its preparation. [, ]

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

Compound Description: YM-09151-2, a potent neuroleptic agent, exhibits significant potential for treating psychosis. This compound is more active and has a better side-effect profile compared to haloperidol and metoclopramide. Its synthesis involved preparing [carbonyl-14C] and (methoxy-d3)-labeled versions for metabolic and pharmacokinetic studies. [, ]

N-(2-aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl)-aminomethyl] benzamide (MS-275)

Compound Description: MS-275, a benzamide derivative with a pyridinyl-methoxycarbonyl-aminomethyl substituent, shows promise as a therapeutic agent. Its crystalline polymorph B, in particular, has been identified and characterized, highlighting its potential for pharmaceutical development. [, ]

3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide

Compound Description: The crystal structure of this benzamide derivative reveals a non-planar conformation influenced by the orientation of the methoxy substituents. The presence of multiple methoxy groups suggests potential biological activity and highlights their impact on the compound's three-dimensional structure. []

4-Amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide Hydrochloride (14C-batanopride)

Compound Description: This radiolabeled benzamide derivative, 14C-batanopride, serves as a valuable tool for investigating the metabolic fate and pharmacokinetic properties of drugs in this class. Its synthesis, involving a multi-step process starting from a 14C-labeled precursor, demonstrates the feasibility of incorporating radiolabels for tracking drug molecules. []

2-Methoxy-5-arylamido-N-(pyridin-3-yl-methyl)benzamides

Compound Description: This series of benzamide derivatives, characterized by a pyridin-3-yl-methyl substituent on the nitrogen atom and various aryl groups at the 5-position, has been explored for its anti-platelet aggregation activities. Several compounds exhibited promising activity against different platelet aggregation inducers, suggesting their potential as antithrombotic agents. []

N-Cyano-N'-methyl-N-[4-(2-pyridyl)butyl]guanidine and Related Histamine H2 Antagonists

Compound Description: This series of compounds, including N-cyano-N'-methyl-N-[4-(2-pyridyl)butyl]guanidine and its structural analogs, exhibits histamine H2 antagonist activity. Their structures typically feature a guanidine moiety linked to a substituted butyl chain and a heterocyclic ring, often pyridine. These compounds highlight the importance of the guanidine group and the role of the linker and heterocycle in modulating their pharmacological activity. []

1-(6-Methoxy-2-benzothiazolyl)-2-pyridones

Compound Description: These compounds, characterized by a benzothiazole ring linked to a pyridone moiety through a nitrogen atom, have been synthesized and characterized for their spectral properties. The presence of the methoxy group and the conjugated system suggests potential biological activity and highlights the importance of these heterocyclic systems in medicinal chemistry. []

3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1)

Compound Description: ISQ-1 is an isoquinolinone derivative that acts as a potent and selective blocker of the Kv1.5 channel, which underlies the ultrarapid delayed rectifier current (IKur) in the heart. It exhibits atrial-selective electrophysiological effects, including increasing atrial refractory period and terminating atrial fibrillation in animal models of heart failure. Its mechanism of action and efficacy in preclinical models suggest its potential as a novel therapeutic agent for treating atrial fibrillation. []

2-Phenyl-1,1-dipyridin-3-yl-2-pyrrolidin-1-yl-ethanol (TAEA)

Compound Description: TAEA is a structurally distinct IKur blocker that demonstrated atrial antifibrillatory effects in dogs with underlying heart failure. It exhibited similar electrophysiological effects to ISQ-1, suggesting its potential as a novel antiarrhythmic agent. []

(+)-N-[1′-(6-Cyano-1,2,3,4-tetrahydro-2(R)-naphthalenyl)-3,4-dihydro-4(R)-hydroxyspiro(2H-1-benzopyran-2,4′-piperidin)-6-yl]methanesulfonamide] Monohydrochloride (MK-499)

Compound Description: MK-499 is a potent and selective blocker of the rapidly activating component of the delayed rectifier potassium current (IKr). This compound exhibits antiarrhythmic activity by prolonging cardiac repolarization. It has been investigated for its potential in treating atrial fibrillation, but its use is limited by its potential to induce torsades de pointes, a life-threatening ventricular arrhythmia. []

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone (Propafenone)

Compound Description: Propafenone is a class IC antiarrhythmic agent that blocks sodium channels in the heart, delaying depolarization and prolonging repolarization. It is used to treat various cardiac arrhythmias, including atrial fibrillation, but it can also cause proarrhythmic effects, particularly in patients with structural heart disease. []

2-Methoxy-3-cyanopyridines

Compound Description: These pyridine derivatives, characterized by the presence of a methoxy and a cyano group, serve as versatile building blocks for synthesizing substituted nicotinonitriles, nicotinic acids, and nicotinamides. Lewis acid-promoted nucleophilic displacement reactions with organocuprates allow for introducing diverse substituents at the 2-position of the pyridine ring. []

Properties

CAS Number

1796951-25-1

Product Name

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide

IUPAC Name

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide

Molecular Formula

C19H20N2O2

Molecular Weight

308.381

InChI

InChI=1S/C19H20N2O2/c1-3-19(23-2,17-10-5-4-6-11-17)14-21-18(22)16-9-7-8-15(12-16)13-20/h4-12H,3,14H2,1-2H3,(H,21,22)

InChI Key

BJXMMPMLGYEKLT-UHFFFAOYSA-N

SMILES

CCC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CC=C2)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.